molecular formula C22H19IN6OS2 B10907283 2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

Cat. No.: B10907283
M. Wt: 574.5 g/mol
InChI Key: OIFWPXOAJJOBFW-DHRITJCHSA-N
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Description

2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-THIENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an iodoaniline group, a phenyl group, a triazole ring, and a thienyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-THIENYL)METHYLIDENE]ACETOHYDRAZIDE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is typically synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Iodoaniline Group: The iodoaniline group is introduced via a nucleophilic substitution reaction, where an aniline derivative reacts with iodine in the presence of a suitable catalyst.

    Attachment of the Phenyl Group: The phenyl group is attached through a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst.

    Formation of the Thienyl Group: The thienyl group is incorporated through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thienyl boronic acid or stannane and a palladium catalyst.

    Final Assembly: The final compound is assembled by linking the triazole, iodoaniline, phenyl, and thienyl groups through a series of condensation and substitution reactions.

Chemical Reactions Analysis

2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-THIENYL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the iodoaniline group.

    Substitution: Nucleophilic substitution reactions can occur at the iodoaniline group, where nucleophiles such as amines or thiols replace the iodine atom.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones, forming imines or hydrazones.

Scientific Research Applications

2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-THIENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It serves as a probe for studying biological processes, such as enzyme inhibition and receptor binding, due to its unique structural features.

    Medicine: The compound has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities, owing to its ability to interact with various biological targets.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-THIENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it can bind to receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar compounds to 2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-THIENYL)METHYLIDENE]ACETOHYDRAZIDE include:

    2-[(2-Bromobenzyl)sulfanyl]-N′-[(E)-(4-iodophenyl)methylene]acetohydrazide: This compound shares a similar structure but has a bromobenzyl group instead of a phenyl group.

    2-[(2-Thienyl)methyl]-N′-[(E)-(4-iodophenyl)methylene]acetohydrazide: This compound has a thienyl group similar to the target compound but lacks the triazole ring.

    2-[(4-Iodoanilino)methyl]-N′-[(E)-(4-phenyl)methylene]acetohydrazide: This compound has an iodoaniline group and a phenyl group but lacks the triazole and thienyl groups.

The uniqueness of 2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-THIENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H19IN6OS2

Molecular Weight

574.5 g/mol

IUPAC Name

2-[[5-[(4-iodoanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C22H19IN6OS2/c23-16-8-10-17(11-9-16)24-14-20-26-28-22(29(20)18-5-2-1-3-6-18)32-15-21(30)27-25-13-19-7-4-12-31-19/h1-13,24H,14-15H2,(H,27,30)/b25-13+

InChI Key

OIFWPXOAJJOBFW-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CS3)CNC4=CC=C(C=C4)I

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CS3)CNC4=CC=C(C=C4)I

Origin of Product

United States

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